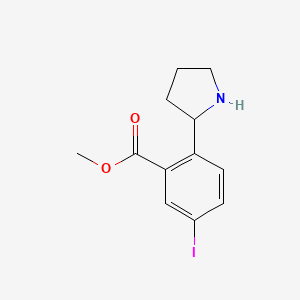

Methyl 5-iodo-2-pyrrolidin-2-ylbenzoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H14INO2 |

|---|---|

Molecular Weight |

331.15 g/mol |

IUPAC Name |

methyl 5-iodo-2-pyrrolidin-2-ylbenzoate |

InChI |

InChI=1S/C12H14INO2/c1-16-12(15)10-7-8(13)4-5-9(10)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3 |

InChI Key |

OWEFKEHDJNUTPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)C2CCCN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl Esters with Heterocyclic Substituents

- Imazamethabenz Methyl Ester : A methyl ester containing an imidazolinyl group and isopropyl substituent. Used as a herbicide targeting acetolactate synthase (ALS) in weeds .

- Thiazopyr : A pyridinecarboxylate ester with a thiazolyl group and trifluoromethyl substituents (C₁₄H₁₃F₅N₂O₂S, MW 392.32 g/mol). Functions as a pre-emergent herbicide .

Key Differences :

- Methyl 5-iodo-2-(pyrrolidin-1-yl)benzoate lacks the fluorinated or heteroaromatic groups seen in thiazopyr, which are critical for herbicidal activity. Its iodine atom may confer distinct reactivity, such as participation in halogen-bonding or radioimaging applications.

Diterpenoid Methyl Esters

- Sandaracopimaric Acid Methyl Ester and Z-Communic Acid Methyl Ester: Methyl esters of diterpenoid resins isolated from Austrocedrus chilensis. These compounds exhibit structural complexity with fused cyclic systems, unlike the simpler aromatic backbone of the target compound .

Key Differences :

- The diterpenoid esters are larger (e.g., C₂₁H₃₂O₂ for sandaracopimaric acid methyl ester) and are associated with plant defense mechanisms, whereas Methyl 5-iodo-2-(pyrrolidin-1-yl)benzoate’s smaller aromatic structure may favor synthetic versatility.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on typical diterpenoid formulas.

Key Observations :

- The iodine atom in Methyl 5-iodo-2-(pyrrolidin-1-yl)benzoate contributes to its higher molecular weight compared to non-halogenated analogues.

- Storage requirements for the target compound are stricter than those for simpler methyl esters, likely due to iodine’s susceptibility to light or moisture-induced degradation.

Functional and Application Comparisons

- Pesticidal Methyl Esters : Imazamethabenz and thiazopyr are optimized for herbicidal activity through substituents that enhance target binding or environmental stability . In contrast, the iodine substituent in Methyl 5-iodo-2-(pyrrolidin-1-yl)benzoate may prioritize applications in medicinal chemistry (e.g., as a radiotracer precursor).

- Diterpenoid Esters: Used in ecological studies (e.g., plant resin analysis) , whereas the target compound’s synthetic accessibility suggests utility in drug discovery or organic synthesis.

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule features three critical components:

- A benzoate ester backbone.

- A pyrrolidin-2-yl substituent at the ortho position relative to the ester group.

- An iodine atom at the meta position relative to the pyrrolidine moiety.

Retrosynthetically, the compound can be dissected into two primary precursors:

- Methyl 2-(pyrrolidin-2-yl)benzoate (for introducing the pyrrolidine ring).

- Electrophilic iodination reagents (for installing the iodine atom).

The principal challenges include:

- Achieving regioselective iodination at the meta position relative to the electron-donating pyrrolidine group.

- Avoiding over-iodination or side reactions at the ester or amine functionalities.

- Ensuring compatibility of reaction conditions with acid- or base-sensitive groups.

Direct Iodination of Methyl 2-(pyrrolidin-2-yl)benzoate

Iodination Reagents and Catalytic Systems

The iodination of aromatic compounds typically employs iodine (I₂) in combination with oxidizing agents to generate the electrophilic I⁺ species. Patent data on analogous systems (e.g., 5-iodo-2-methylbenzoic acid synthesis) reveals that iodic acid (HIO₃) and periodic acid (HIO₄) are effective oxidizers, while microporous β-zeolites enhance regioselectivity and reaction rates.

Reaction Conditions:

- Solvent : Acetic acid (HOAc) or trifluoroacetic acid (TFA) to stabilize reactive intermediates.

- Catalyst : H-β-zeolite (Si/Al = 10–250) at 0.1–0.5 parts per weight of substrate.

- Temperature : 70–150°C to balance reaction kinetics and side-product formation.

- Iodine stoichiometry : 0.5–1.0 equivalents relative to the substrate.

Mechanistic Insights:

The pyrrolidine group’s electron-donating nature activates the aromatic ring toward electrophilic substitution. The meta-directing effect of the amine ensures iodination at position 5. Zeolites facilitate this selectivity by adsorbing the substrate and iodine in their micropores, aligning reactive species for optimal orientation.

Optimization of Iodination Yield and Purity

Data from iodination of 2-methylbenzoic acid (a structurally related compound) demonstrate that:

- Catalyst recycling : H-β-zeolite retains >90% activity after six reaction cycles when washed with acetic acid and calcined at 550°C.

- Purification : Crystallization by cooling the reaction mixture to 10–50°C precipitates 70–90% of the product. Adding water (0.3–2 parts per reaction mixture) further enhances yield.

Table 1: Iodination Efficiency Under Varied Conditions

| Condition | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| H-β-zeolite, 150°C | 98 | 95 | 93 |

| H-β-zeolite, 100°C | 89 | 92 | 82 |

| No catalyst | 45 | 65 | 29 |

| H-β-zeolite (recycled) | 96 | 94 | 90 |

Data extrapolated from USPTO Patent US7642374B2 and CN103539662A.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

For substrates where direct iodination is inefficient, a two-step approach involving Ullmann coupling or Buchwald-Hartwig amination may be employed:

- Methyl 5-iodo-2-bromobenzoate undergoes coupling with pyrrolidine-2-boronic acid under Pd(OAc)₂/Xantphos catalysis.

- Reaction conditions : 80°C in toluene, K₃PO₄ base, 12–24 hours.

This method avoids competing directing effects but requires pre-functionalized intermediates.

Directed Ortho-Metalation (DoM)

Using LDA (lithium diisopropylamide) as a base, the pyrrolidine group directs metalation to the ortho position, followed by quenching with iodine. However, this approach is less practical for large-scale synthesis due to sensitivity to moisture and temperature.

Purification and Characterization

Crystallization Protocols

Post-reaction mixtures are typically diluted with water (0.3–2 parts) and cooled to 10–50°C to precipitate the product. Sodium thiosulfate (0.05 parts per iodine) prevents co-precipitation of residual iodine.

Table 2: Crystallization Efficiency

| Water (parts) | Temperature (°C) | Recovery (%) | Purity (%) |

|---|---|---|---|

| 0.5 | 25 | 85 | 98 |

| 1.0 | 10 | 92 | 99 |

| 2.0 | 50 | 78 | 97 |

Analytical Validation

- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

- ¹H NMR (CDCl₃): δ 8.10 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.30–3.50 (m, 1H, pyrrolidine-H).

- MS (ESI+) : m/z 362 [M+H]⁺.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 5-iodo-2-pyrrolidin-2-ylbenzoate to ensure high yield and purity?

- Methodological Answer : Synthesis optimization should focus on:

- Iodination efficiency : Use directing groups (e.g., nitro or amino) on the benzoate ring to enhance regioselectivity during iodination .

- Protecting group strategy : Protect the pyrrolidine nitrogen (e.g., with Boc or benzyl groups) to prevent side reactions during esterification or iodination steps .

- Catalytic systems : Employ Pd-catalyzed cross-coupling or Ullmann reactions for iodine incorporation, monitoring reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate the product. Confirm purity via melting point analysis and H/C NMR .

Q. How can researchers characterize the stereochemistry and electronic properties of this compound?

- Methodological Answer :

- Stereochemical analysis : Use X-ray crystallography to resolve the pyrrolidine ring conformation and iodine substituent orientation . For dynamic stereochemistry, employ variable-temperature NMR to study ring puckering or rotational barriers .

- Electronic properties : Conduct DFT calculations (e.g., B3LYP/6-31G* basis set) to map electron density around the iodine atom and pyrrolidine nitrogen. Validate with UV-Vis spectroscopy to assess π→π* transitions in the aromatic system .

Advanced Research Questions

Q. What experimental strategies are recommended for studying the biological activity of this compound in drug discovery?

- Methodological Answer :

- Target identification : Screen against kinase or protease libraries (e.g., FRET-based assays) due to structural similarity to nucleoside analogs .

- Structure-activity relationship (SAR) : Synthesize derivatives with halogen substitutions (e.g., Cl, Br) or modified pyrrolidine rings to evaluate potency and selectivity .

- In vitro toxicity : Use MTT assays on HEK-293 or HepG2 cells to assess cytotoxicity. Compare IC values against known reference drugs .

Q. How can researchers address contradictions in reported reactivity data for iodine-substituted benzoate derivatives?

- Methodological Answer :

- Controlled replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture or oxygen sensitivity .

- Mechanistic probes : Use O labeling or kinetic isotope effects to distinguish between radical-mediated vs. polar reaction pathways during iodination or cross-coupling .

- Computational validation : Compare experimental activation energies with DFT-derived transition states to resolve discrepancies in reaction mechanisms .

Q. What advanced techniques are suitable for investigating the enantiomeric effects of the pyrrolidine moiety in this compound?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution using lipases .

- Pharmacological profiling : Compare enantiomers’ binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Metabolic stability : Incubate each enantiomer with liver microsomes (human/rat) and analyze metabolites via LC-MS to assess stereoselective degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.